molecular formula C18H20ClNO3 B5855108 N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide

Cat. No. B5855108
M. Wt: 333.8 g/mol
InChI Key: PWYXAKSTOANULT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(mesityloxy)acetamide, commonly known as CMMA, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA is a member of the acetamide family and has a molecular formula of C21H23ClNO3.

Mechanism of Action

The exact mechanism of action of CMMA is not fully understood. However, it has been suggested that CMMA induces cell death in cancer cells by inhibiting the activity of the proteasome, which is responsible for degrading proteins in cells. In addition, CMMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CMMA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, CMMA has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMMA in lab experiments is its potential as a therapeutic agent for cancer and bacterial infections. CMMA has been shown to have potent anticancer and antibacterial properties, which make it a promising candidate for further development. However, one of the limitations of using CMMA in lab experiments is its toxicity. CMMA has been shown to be toxic to normal cells, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research and development of CMMA. One direction is to investigate the potential of CMMA as a therapeutic agent for cancer and bacterial infections. This could involve further studies on the mechanism of action of CMMA and its effects on normal cells. Another direction is to investigate the potential of CMMA as a lead compound for the development of new drugs. This could involve the synthesis and testing of analogs of CMMA with improved potency and reduced toxicity. Lastly, future research could focus on the optimization of the synthesis method of CMMA to improve the yield and purity of the compound.
Conclusion
In conclusion, CMMA is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA has been shown to have anticancer, anti-inflammatory, and antibacterial properties. However, further research is needed to fully understand the mechanism of action of CMMA and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of CMMA involves the reaction of 2-(mesityloxy)acetyl chloride with 3-chloro-4-methoxyaniline in the presence of a base. The reaction leads to the formation of CMMA as a white crystalline solid. The purity and yield of CMMA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CMMA has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer, anti-inflammatory, and antibacterial properties. CMMA has been tested against several cancer cell lines, including breast, ovarian, and prostate cancer, and has been found to induce cell death in these cells. In addition, CMMA has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-7-12(2)18(13(3)8-11)23-10-17(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYXAKSTOANULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

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